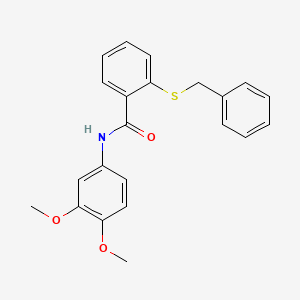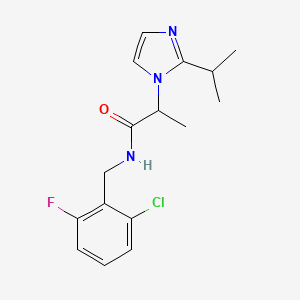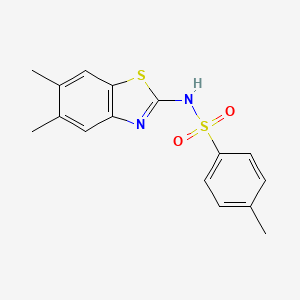![molecular formula C20H28N2O3 B5635129 3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B5635129.png)
3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex quinolinone derivatives involves multi-step chemical reactions, often starting from simpler quinolinone or piperidine precursors. Although specific synthesis routes for this compound are not detailed in the accessible literature, similar compounds have been synthesized through reactions involving key intermediates such as 4-hydroxy-2-quinolones and piperidine derivatives, employing catalytic amounts of piperidine or other catalysts to facilitate the formation of the quinolinone framework (El-Taweel, Sowellim, & Elagamey, 1995).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives, including the compound , is characterized by the quinolinone skeleton, which provides a versatile framework for various functional groups. The presence of a piperidinyl group introduces stereochemical complexity and influences the compound's reactivity and interaction with biological targets. Crystallographic studies on related compounds have elucidated their molecular and crystal structures, revealing interactions such as hydrogen bonding and short CH⋯O contacts that stabilize the crystal lattice (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Quinolinone derivatives undergo a variety of chemical reactions, including the Claisen rearrangement, which involves the thermal rearrangement of allyl ethers to form quinoline derivatives with diverse substituents (Makisumi, 1964). The presence of allyl and hydroxymethyl groups in the compound's structure suggests reactivity towards nucleophilic addition, cyclization, and substitution reactions that can modify the molecule's functional groups or overall structure.
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. For instance, the introduction of hydroxymethyl and allyl groups can affect the compound's polarity, solubility in organic solvents, and crystallization behavior. Although specific data on this compound are not available, related compounds exhibit distinct physical properties that can be inferred from their molecular structures (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties of "3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone" are shaped by its functional groups and the quinolinone core. The compound is expected to exhibit typical reactions of quinolinones, such as nucleophilic addition at the carbonyl group and electrophilic substitution at the aromatic ring. The allyl and hydroxymethyl groups provide sites for further functionalization through reactions like oxidation, halogenation, and coupling with other molecules (Makisumi, 1964).
Eigenschaften
IUPAC Name |
3-[3-(hydroxymethyl)-3-prop-2-enylpiperidine-1-carbonyl]-1-methyl-5,6,7,8-tetrahydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-3-9-20(14-23)10-6-11-22(13-20)19(25)16-12-15-7-4-5-8-17(15)21(2)18(16)24/h3,12,23H,1,4-11,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQANZVLMGSADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C=C(C1=O)C(=O)N3CCCC(C3)(CC=C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-methoxy-2-methylphenyl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5635048.png)
![2-[4-(3-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5635055.png)
![N-(1-benzothien-5-ylmethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5635074.png)
![ethyl 3-(diacetylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5635083.png)
![(3R,5S)-5-({4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-3-pyrrolidinol hydrochloride](/img/structure/B5635087.png)


![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(3-pyridin-4-ylpropyl)piperidin-4-amine](/img/structure/B5635099.png)
![N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5635102.png)

![3-{1-[(2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5635119.png)

![(2-methoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5635138.png)
![ethyl 4-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B5635139.png)